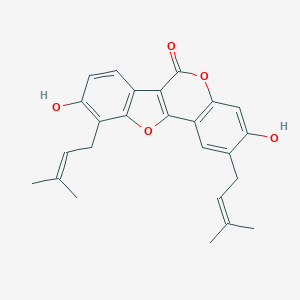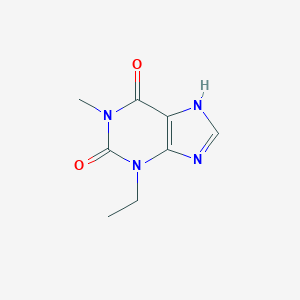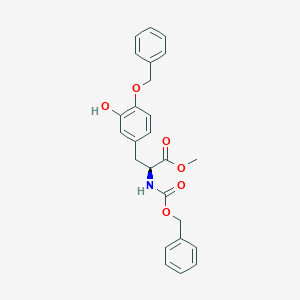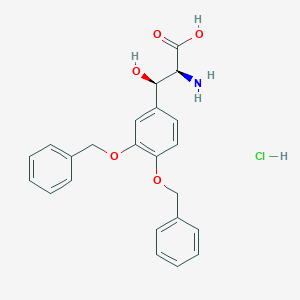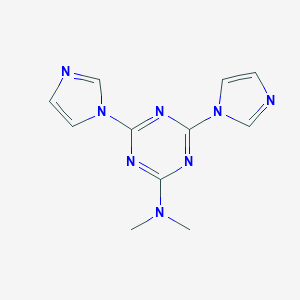
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine, also known as DMT, is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMT is a heterocyclic compound that contains two imidazole rings and a triazine ring. The compound is a white crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The exact mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is not fully understood. However, studies have shown that 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine interacts with various receptors in the body, including the serotonin receptor and the sigma-1 receptor. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to modulate the activity of various enzymes and proteins in the body, leading to its various physiological effects.
Efectos Bioquímicos Y Fisiológicos
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit various biochemical and physiological effects. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory and antioxidant properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been shown to induce apoptosis in cancer cells, leading to its potential use as an anticancer agent. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield by modulating the activity of various enzymes and proteins in the plant. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. However, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has several limitations. It is highly reactive and can react with other compounds in the lab, leading to unwanted side reactions. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is also relatively expensive compared to other compounds, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the study of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine. In medicine, further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use as an anticancer agent. In agriculture, further studies are needed to optimize the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a plant growth regulator. In materials science, further studies are needed to explore the use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a building block for the synthesis of novel materials. Additionally, further studies are needed to explore the potential use of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine in other fields such as energy storage and catalysis.
In conclusion, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine is a triazine-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential use in medicine, agriculture, and materials science. Further studies are needed to fully understand the mechanism of action of 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine and its potential use in various fields.
Métodos De Síntesis
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine can be synthesized using various methods. One of the most commonly used methods is the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide dimethyl acetal and imidazole in the presence of a base such as triethylamine. The reaction yields 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine as a white crystalline powder with a yield of approximately 70%.
Aplicaciones Científicas De Investigación
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has also been studied for its potential use as a diagnostic tool for cancer and other diseases. In agriculture, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been shown to increase plant growth and yield. In materials science, 2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine has been used as a building block for the synthesis of novel materials.
Propiedades
Número CAS |
153429-75-5 |
|---|---|
Nombre del producto |
2-N,N-Dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine |
Fórmula molecular |
C11H12N8 |
Peso molecular |
256.27 g/mol |
Nombre IUPAC |
4,6-di(imidazol-1-yl)-N,N-dimethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C11H12N8/c1-17(2)9-14-10(18-5-3-12-7-18)16-11(15-9)19-6-4-13-8-19/h3-8H,1-2H3 |
Clave InChI |
SDUITTZEPOZVGM-UHFFFAOYSA-N |
SMILES |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
SMILES canónico |
CN(C)C1=NC(=NC(=N1)N2C=CN=C2)N3C=CN=C3 |
Otros números CAS |
153429-75-5 |
Sinónimos |
2-N,N-dimethylamino-4,6-bis(1-H-imidazol-1-yl)-1,3,5-triazine SAE-9 SAE9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



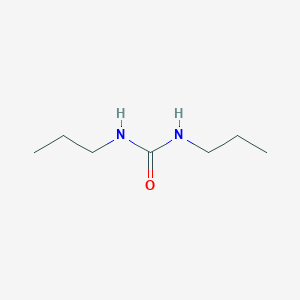
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
